3-Pentyn-2-ol

Description

Atomic Connectivity and Stereochemical Configuration

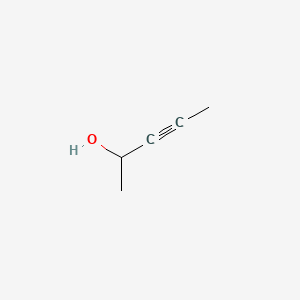

This compound exhibits a distinctive molecular architecture characterized by a five-carbon chain containing a terminal alkyne functionality at position 3 and a secondary alcohol group at position 2. The compound possesses the molecular formula C₅H₈O with a molecular weight of 84.12 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is pent-3-yn-2-ol, reflecting its structural organization.

The atomic connectivity of this compound follows a specific pattern where the carbon skeleton consists of a methyl group connected to the alkyne carbon, which is subsequently linked to another carbon bearing the hydroxyl group, followed by a terminal methyl group. The Simplified Molecular Input Line Entry System representation CC≡CC(C)O accurately describes this connectivity pattern. The compound exhibits stereochemical complexity due to the presence of a chiral center at the carbon bearing the hydroxyl group, resulting in the existence of both R and S enantiomers.

The stereochemical configuration significantly influences the molecular properties and behavior of this compound. The S-enantiomer, specifically designated as (S)-pent-3-yn-2-ol, has been extensively characterized and assigned the Chemical Abstracts Service registry number 90242-65-2. The stereochemical descriptor indicates the spatial arrangement around the asymmetric carbon atom, with the S configuration representing a specific three-dimensional orientation of the substituent groups according to the Cahn-Ingold-Prelog priority rules.

Computational analysis reveals that the compound adopts specific geometric parameters that optimize its molecular stability. The triple bond length and bond angles are characteristic of acetylenic compounds, while the presence of the hydroxyl group introduces additional conformational considerations through potential hydrogen bonding interactions. The molecular geometry is further influenced by the steric interactions between the methyl groups and the hydroxyl functionality, which can affect the overall molecular conformation and physical properties.

Conformational Analysis via Microwave Spectroscopy

Microwave spectroscopic investigations of structurally related pentynol compounds provide valuable insights into the conformational behavior of this compound. Studies of 4-pentyn-1-ol have revealed the presence of multiple rotameric forms, with quantum chemical calculations predicting several stable conformers on the potential energy surface. The microwave spectrum analysis indicates that compounds in this family exhibit complex conformational landscapes due to the flexibility of the alkyl chain and the influence of the hydroxyl group.

The conformational analysis of 3-pentyn-1-ol, a closely related structural analog, has demonstrated remarkable findings regarding internal rotation barriers. Microwave spectroscopy measurements conducted using pulsed jet Fourier transform techniques in the frequency range from 2 to 26.5 gigahertz revealed extraordinarily low barriers to internal rotation. The barrier to internal rotation of the propynyl methyl group was determined to be only 9.4552(94) wavenumbers, representing one of the lowest reported values for methyl rotation in organic compounds.

The low barrier methyl rotation phenomenon observed in 3-pentyn-1-ol provides important insights into the conformational dynamics of this compound. The presence of the alkyne functionality significantly reduces the torsional barrier compared to saturated analogs, a characteristic feature of ethynyl groups in general. This conformational flexibility has important implications for the molecular behavior and physical properties of this compound, as it allows for rapid interconversion between different rotameric states under ambient conditions.

Quantum chemical calculations at the MP2/6-311++G(d,p) level of theory have been employed to support the microwave spectroscopic findings and provide detailed conformational energy landscapes. These computational studies indicate that the most stable conformer possesses C₁ symmetry, reflecting the asymmetric nature of the molecular structure. The combination of experimental microwave spectroscopy and theoretical calculations enables precise determination of molecular parameters and internal rotation characteristics.

Thermodynamic Properties: Boiling Point, Density, and Phase Behavior

The thermodynamic properties of this compound reflect the combined influence of its alkyne and hydroxyl functional groups on intermolecular interactions and phase behavior. Experimental measurements have established key physical constants that characterize the compound's behavior under various conditions. The boiling point of this compound has been determined to be 138-140 degrees Celsius under standard atmospheric pressure conditions.

The density of this compound at 20 degrees Celsius is 0.900 grams per milliliter, indicating that the compound is less dense than water. This density value is consistent with the molecular structure, which contains a significant proportion of carbon-hydrogen bonds and a single polar hydroxyl group. The molar volume calculated from these data yields 93.5 milliliters per mole, providing insights into the molecular packing efficiency and intermolecular spacing in the liquid phase.

| Property | Value | Unit | Reference |

|---|---|---|---|

| Boiling Point | 138-140 | °C | |

| Density (20°C) | 0.900 | g/mL | |

| Molar Volume | 93.5 | mL/mol | |

| Molecular Weight | 84.12 | g/mol | |

| Refractive Index (20°C) | 1.448 | - |

Vapor pressure characteristics of this compound have been modeled using the Antoine equation, with specific coefficients determined for the temperature range of 305.15 to 419.15 Kelvin. The vapor pressure equation takes the form ln(Pvp) = A + B/(T + C), where A = 1.64795×10¹, B = -4.10284×10³, and C = -5.16780×10¹. This relationship enables accurate prediction of vapor pressure values across a wide temperature range, with calculated values ranging from 1.34 kilopascals at 305.15 Kelvin to 203.26 kilopascals at 419.15 Kelvin.

The thermodynamic properties also include calculated values for various energy parameters. The standard enthalpy of formation in the gas phase is estimated at -31.74 kilojoules per mole, while the standard Gibbs free energy of formation is 54.76 kilojoules per mole. The enthalpy of vaporization is calculated to be 45.17 kilojoules per mole, reflecting the energy required to overcome intermolecular forces during the liquid-to-vapor phase transition. These values are consistent with the presence of hydrogen bonding interactions between hydroxyl groups in the liquid phase.

Computational Modeling of Electronic Structure

Computational modeling of this compound's electronic structure employs various levels of quantum chemical theory to elucidate molecular orbital characteristics, charge distribution, and electronic properties. High-level calculations using methods such as MP2/6-311++G(d,p) and G3 theory provide detailed insights into the electronic structure and energetic relationships within the molecule.

The electronic structure of this compound is dominated by the characteristic features of both the alkyne and hydroxyl functional groups. The triple bond exhibits typical alkyne electronic properties, with π-electron density concentrated in the carbon-carbon triple bond region. The hydroxyl group contributes both σ and lone pair electrons, which participate in hydrogen bonding interactions and influence the overall molecular electrostatic potential surface.

Quantum chemical calculations reveal specific values for various computed properties that characterize the electronic structure. The octanol-water partition coefficient (log P) is calculated to be 0.390, indicating moderate lipophilicity. The compound exhibits one hydrogen bond donor and one hydrogen bond acceptor, corresponding to the hydroxyl group functionality. The topological polar surface area and other molecular descriptors provide quantitative measures of the electronic accessibility and molecular polarity.

The conformational energy landscape obtained from quantum chemical calculations indicates small energy differences between various rotameric forms, consistent with experimental observations of conformational flexibility. Both MP2/6-311++G** and G3 level calculations predict similar relative energies for different conformers, with energy differences typically less than a few kilojoules per mole. These calculations support the experimental finding of low barriers to internal rotation and multiple accessible conformational states.

Molecular orbital analysis reveals the electronic characteristics of the frontier orbitals, which govern chemical reactivity and spectroscopic properties. The highest occupied molecular orbital is primarily localized on the alkyne functionality and the oxygen lone pairs, while the lowest unoccupied molecular orbital exhibits antibonding character associated with the carbon-carbon triple bond. These electronic features are consistent with the known chemical reactivity patterns of acetylenic alcohols and provide theoretical support for observed chemical behavior.

Structure

3D Structure

Properties

IUPAC Name |

pent-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFRLXPEVRXBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950026 | |

| Record name | Pent-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27301-54-8, 58072-60-9 | |

| Record name | 3-Pentyn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027301548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pentyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | pent-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Pentyn-2-ol can be synthesized through several methods. One common method involves the reaction of propargyl bromide with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, followed by hydrolysis to yield this compound.

Another method involves the use of Grignard reagents. For example, the reaction of ethynylmagnesium bromide with acetone, followed by acidic workup, can produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 3-pentyn-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under controlled conditions to selectively reduce the triple bond to a hydroxyl group, forming this compound.

Chemical Reactions Analysis

Types of Reactions

3-Pentyn-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-pentyn-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to 3-pentanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-pentyn-2-chloride.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: 3-Pentyn-2-one

Reduction: 3-Pentanol

Substitution: 3-Pentyn-2-chloride

Scientific Research Applications

3-Pentyn-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.

Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-pentyn-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The presence of the triple bond allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Differences :

- Reactivity : this compound’s secondary alcohol group enhances its participation in stereoselective enzymatic reactions compared to primary alcohols like 3-Pentyn-1-ol .

- Physical Properties : The position of the hydroxyl group slightly alters boiling points and densities due to variations in intermolecular hydrogen bonding .

Alkene Analogs: 3-Penten-2-ol

Replacing the alkyne with an alkene group yields 3-Penten-2-ol (C₅H₁₀O), which has distinct physicochemical and reactive profiles:

| Property | This compound | 3-Penten-2-ol |

|---|---|---|

| Molecular Weight | 84.118 g/mol | 86.13 g/mol |

| Boiling Point | 141–157°C | 156.9°C (cis/trans mix) |

| Reactivity | Alkyne-based click chemistry | Alkene hydrogenation |

Functional Group Impact :

- The alkyne in this compound enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC), whereas 3-Penten-2-ol is more suited for hydrogenation or epoxidation .

Substituted Derivatives: Methyl and Halogenated Variants

2-Methyl-3-pentyn-2-ol

This derivative (C₆H₁₀O) introduces a methyl branch, altering steric and electronic properties:

| Property | This compound | 2-Methyl-3-pentyn-2-ol |

|---|---|---|

| Boiling Point | 141–157°C | 141.2°C |

| LogP | ~0.78 | 0.78 |

| Applications | Biocatalysis | Polymer stabilizers |

Steric Effects : The methyl group reduces accessibility of the hydroxyl group, limiting enzymatic activity compared to unsubstituted this compound .

Halogenated Derivatives (e.g., 1,1,1-Trichloro-5-(trimethylsilyl)-3-pentyn-2-ol)

Halogenation and silylation (C₈H₁₃Cl₃OSi) significantly modify reactivity:

- Boiling Point : 256.2°C (vs. 141–157°C for this compound) .

- Applications: Used in organometallic synthesis due to enhanced electrophilicity from trichloro and silyl groups .

Biocatalytic Stereoinversion

This compound is enzymatically converted to its (R)-enantiomer via NAD⁺-dependent (S)-specific alcohol dehydrogenases in Nocardia fusca AKU 2123, achieving >99% enantiomeric excess (e.e.) . Comparable compounds like 1-Pentanol lack this stereochemical flexibility due to primary alcohol structure .

Biological Activity

3-Pentyn-2-ol, a five-carbon alkyne alcohol with the molecular formula CHO, exhibits significant biological activity due to its unique structural properties. This compound features a terminal alkyne (triple bond) at position 3 and a hydroxyl group at position 2, contributing to its reactivity and interaction with various biological systems.

This compound is known for its role in several biochemical reactions, primarily through its interaction with enzymes and proteins. It undergoes stereospecific hydrolysis catalyzed by enzymes like esterases, which play a crucial role in metabolic pathways. The compound can modulate cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction, potentially affecting gene expression and cellular metabolism.

The mechanism of action for this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes depending on the context of its interaction. For example:

- Inhibition : this compound may inhibit certain oxidoreductases by binding to their active sites, preventing substrate access.

- Activation : Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency.

These interactions can lead to significant changes in gene expression, influencing transcriptional regulators or chromatin remodeling complexes.

Toxicity and Environmental Impact

Research has indicated that this compound exhibits varying levels of toxicity across different species. A study on acetylenic alcohols found that certain derivatives were significantly more toxic than predicted based on quantitative structure-activity relationship (QSAR) models. Specifically, this compound's toxicity was assessed in aquatic organisms like the fathead minnow (Pimephales promelas), revealing potential environmental risks associated with its use .

Applications in Research and Industry

This compound serves multiple roles in scientific research and industrial applications:

- Organic Synthesis : It is utilized as a building block for synthesizing complex molecules and pharmaceuticals.

- Biological Studies : The compound is studied for its potential antimicrobial and anticancer properties, indicating its relevance in medicinal chemistry.

- Industrial Use : It is employed in the production of specialty chemicals, fragrances, and flavoring agents .

Antimicrobial Activity

A study exploring the antimicrobial properties of various alcohols highlighted that this compound exhibited significant antibacterial activity against several strains of bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Anticancer Potential

Research into the anticancer effects of this compound demonstrated that it could induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. This effect was linked to changes in the phosphorylation states of key proteins involved in cell survival and proliferation.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Pentyn-2-ol, and how do they influence experimental design?

- Answer : this compound (C₆H₁₀O, MW 98.14 g/mol) has a boiling point of 141.2°C and density of 0.905 g/cm³, making it suitable for reflux reactions under moderate temperatures . Its logP value (0.78) indicates moderate hydrophobicity, which should be considered in solvent selection for extraction or chromatography. The hydroxyl group and triple bond enable reactivity in alkyne-specific reactions (e.g., Sonogashira coupling) and hydrogen bonding, respectively. Always verify purity via GC-MS or NMR due to potential impurities in commercial batches .

Q. How can the enantiomeric purity of this compound derivatives be determined experimentally?

- Answer : Chiral chromatography (e.g., Chiralcel OD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) are standard methods. For enzymatic studies, stereoinversion by NAD⁺-dependent dehydrogenases (e.g., from Nocardia fusca) can be monitored via kinetic resolution assays coupled with polarimetry .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Answer : It is flammable (flash point 49.1°C) and a skin/eye irritant. Use explosion-proof equipment, avoid static discharge, and work under inert atmospheres (N₂/Ar). Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. What strategies optimize the stereoselective synthesis of this compound derivatives for organometallic applications?

- Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP in palladium-catalyzed couplings) or enzymatic resolution (e.g., lipases for kinetic resolution) are effective. For Fischer-type carbene complexes, react this compound with rhenium carbonyl precursors under CO atmosphere, followed by X-ray crystallography to confirm structure .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in click chemistry or QSAR studies?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model alkyne-electrophile interactions, such as regioselectivity in Huisgen cycloadditions. For QSAR, parameterize molecular descriptors (e.g., HOMO-LUMO gap, polar surface area) using software like COSMO-RS to predict environmental toxicity or biodegradability .

Q. What experimental and analytical techniques resolve contradictions in reaction yields or byproduct formation?

- Answer :

- Step 1 : Use in situ FTIR or Raman spectroscopy to monitor intermediate species during reactions.

- Step 2 : Employ tandem MS (LC-MS/MS) to identify byproducts.

- Step 3 : Compare experimental data with computational mechanistic studies (e.g., transition-state modeling) to pinpoint bottlenecks .

Q. How does the electronic structure of this compound influence its role in photochemical reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.